(±)17(18)-DiHETE, also known as 17,18-dihydroxyeicosatetraenoic acid, is a significant metabolite derived from eicosapentaenoic acid. It is produced through enzymatic reactions involving cytochrome P450 enzymes and subsequent epoxide hydrolase activity. This compound plays a crucial role in various biological processes, particularly in inflammation and cellular signaling pathways.
The primary source of (±)17(18)-DiHETE is the metabolism of eicosapentaenoic acid, which is abundant in marine organisms and certain plant oils. The compound can be synthesized in vitro using tissue homogenates from animals, such as rats and cynomolgus monkeys, where it is formed through the action of cytochrome P450 enzymes . Additionally, (±)17(18)-DiHETE can be found in human plasma and various biological samples, indicating its physiological relevance .
The synthesis of (±)17(18)-DiHETE typically involves the following methods:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and substrate concentration. For instance, using specific inhibitors or activators of cytochrome P450 can enhance yield and selectivity for (±)17(18)-DiHETE production .
(±)17(18)-DiHETE has a complex molecular structure characterized by two hydroxyl groups located at the 17th and 18th carbon positions of the eicosatetraenoic acid backbone. The molecular formula is , indicating that it contains 20 carbon atoms, 34 hydrogen atoms, and three oxygen atoms.
(±)17(18)-DiHETE participates in several biochemical reactions:
The reactions involving (±)17(18)-DiHETE are often studied using high-performance liquid chromatography to separate reaction products, followed by mass spectrometry for identification. These methods allow researchers to track metabolic pathways involving this compound .
The mechanism of action of (±)17(18)-DiHETE primarily involves its role as a signaling molecule in inflammatory processes. Upon release from cell membranes during phospholipid metabolism, it activates specific G protein-coupled receptors that modulate cellular responses such as chemotaxis and cytokine production.
Research indicates that (±)17(18)-DiHETE may inhibit neutrophil mobility through activation of GPR40 receptors, suggesting its potential therapeutic applications in managing inflammatory diseases . Quantitative analyses often reveal changes in leukocyte behavior upon exposure to (±)17(18)-DiHETE.
(±)17(18)-DiHETE has several applications in scientific research:
(±)17(18)-DiHETE (17,18-Dihydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP450)-derived lipid mediator classified within the hydroxyeicosatetraenoic acid (HETE) family. This dihydroxy fatty acid metabolite originates from the ω-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA; 20:5n-3). Its chemical structure features hydroxy groups at carbons 17 and 18, with a 20-carbon chain containing four double bonds (typical configuration: 5Z,8Z,11Z,14Z). The "±" notation indicates the racemic mixture of R/S stereoisomers at the hydroxy positions, resulting from non-enzymatic hydrolysis or soluble epoxide hydrolase (sEH)-mediated metabolism of the precursor epoxide 17(18)-EpETE [4] [6].
Table 1: Key Chemical Properties of (±)17(18)-DiHETE
Property | Value/Description |
---|---|
Systematic Name | 17,18-Dihydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid |
Molecular Formula | C₂₀H₃₂O₄ |
Molecular Weight | 336.48 g/mol |
Precursor Fatty Acid | Eicosapentaenoic acid (EPA) |
Biosynthetic Enzymes | CYP450 epoxygenase → sEH hydrolysis |
Primary Classification | Dihydroxy fatty acid / HETE derivative |
(±)17(18)-DiHETE occupies a critical node in the broader eicosanoid network, acting as a downstream metabolite of EPA. Its biosynthesis involves two enzymatic steps:
Functionally, (±)17(18)-DiHETE exhibits context-dependent bioactivities within inflammation-resolution circuits:
Table 2: Functional Comparison of Key EPA-Derived Lipid Mediators
Mediator | Enzymatic Pathway | Primary Bioactivities |
---|---|---|
17(18)-EpETE | CYP450 epoxygenase | Vasodilatory, anti-arrhythmic, inhibits neutrophil migration |
(±)17(18)-DiHETE | sEH hydrolysis of EpETE | Anti-inflammatory, pro-resolving, enhances macrophage efferocytosis |
RvE1 | 15-LOX/5-LOX | Stops neutrophil infiltration, promotes phagocytosis, reduces cytokine storm |
18-HEPE | 12/15-LOX | Precursor to resolvins, inhibits monocyte adhesion |
(±)17(18)-DiHETE has emerged as a molecule of high translational interest due to its dual roles as a biomarker and therapeutic target in inflammatory diseases:
Poor prognosis in sepsis and ARDS, reflecting defective inflammation resolution [1] [8].
Therapeutic Targeting: Inhibition of sEH (e.g., by TPPU) elevates endogenous 17(18)-EpETE levels while reducing (±)17(18)-DiHETE, enhancing neuroprotection and anti-inflammatory effects:
Animal models of contact hypersensitivity show that GPR40 agonism by (±)17(18)-DiHETE analogues inhibits neutrophil infiltration, suggesting therapeutic potential in dermatological inflammation [4].
Analytical Challenges: Detection and quantification of (±)17(18)-DiHETE require advanced mass spectrometry due to:
Table 3: Research Implications of (±)17(18)-DiHETE in Disease Models
Disease Context | Key Findings | Reference Insights |
---|---|---|
Major Depression | ↓ Plasma (±)17(18)-DiHETE in MDD patients; EPA supplementation ↑ levels and correlates with symptom improvement | [7] |
Sepsis/ARDS | ↓ Pro-resolving lipids (incl. DiHETE) in non-survivors; aspirin-triggered ↑ in 17,18-DiHETE reduces inflammation | [1] [8] |
Contact Dermatitis | (±)17(18)-DiHETE-GPR40 axis inhibits neutrophil mobility in macaque and mouse models | [4] |
Hippocampal Neurogenesis | 17(18)-EpETE/DiHETE prevent IL-1β-induced apoptosis in human neuronal progenitors | [7] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: